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Introduction

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial non-selective
cation channel predominantly located on the membranes of late endosomes and lysosomes.[1]
[2] It plays a vital role in a myriad of cellular processes, including lysosomal signaling,
autophagy, membrane trafficking, and the regulation of lysosomal pH.[1][2][3] Dysfunctional
TRPML1 channels are implicated in several pathologies, most notably the autosomal recessive
lysosomal storage disorder, mucolipidosis type IV (MLIV), and are increasingly considered a
therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]

[4115]

Direct electrophysiological characterization of TRPMLL1 in its native lysosomal environment has
been historically challenging due to the small size of these organelles.[6][7] However, the
development of the whole-lysosome patch clamp technique, often coupled with methods to
enlarge lysosomes, has enabled the direct measurement of TRPMLL1 currents.[1][7] This allows
for a detailed investigation of the channel's biophysical properties, pharmacology, and
regulation within its physiological context. These application notes provide detailed protocols
for the isolation of lysosomes and the subsequent recording of TRPML1 currents using the
whole-lysosome patch clamp technique.

Signaling Pathways Involving TRPML1
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TRPML1-mediated Ca?* release from lysosomes is a key signaling event that influences

several downstream cellular pathways.
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One major pathway involves the activation of Ca2*/calmodulin-dependent protein kinase kinase

B (CaMKKP) and the subsequent activation of the VPS34 autophagic protein complex, leading
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to autophagosome biogenesis.[2][8] Additionally, TRPML1-mediated Ca?* release can activate
the phosphatase calcineurin.[9] Calcineurin then dephosphorylates the Transcription Factor EB
(TFEB), a master regulator of lysosomal biogenesis and autophagy.[9] Dephosphorylated
TFEB translocates to the nucleus, where it promotes the transcription of genes involved in
these processes, creating a positive feedback loop that can upregulate TRPML1 expression.[9]
[10]

Experimental Workflow

The whole-lysosome patch clamp procedure involves several key steps, from cell preparation
to data acquisition.
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Table 1: Biophysical F ies of

Property Description Species Value References
Ba2+ > Mn2+ >
Relative
Fe2t = Caz+ =
o permeability to )
lon Selectivity ) ) Human Mg2* > Ni2+ = [11]
different divalent
. Coz*+ = Cd?z*+ >
cations.
Zn2+ >> Cu2+
Relative
Ca?* > K* = Na*
lon Selectivity permeability to Mouse [11]
> Cs*
different cations.
Conductance for K+:84.3-92.4
Single-Channel specific ions at pSNat*: 80.8 -
) i Human [11]
Conductance negative holding 82.6 pSCaz*:
potentials. 325-34.4pS
Strong inward
rectification.
Activation is
Voltage Current-voltage instantaneous at
] ) Human/Mouse ] [11]
Dependence relationship. negative
voltages with no
time-dependent
inactivation.
Example whole-
lysosome current -333.18 £18.83
Current at a specific pA at -200 mV
) ) Mouse ) [12]
Amplitude voltage in the (with 20 uM ML-

presence of an
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SA1)

Note: Some properties were characterized using gain-of-function mutations (e.g., V432P) or

plasma membrane-targeted constructs, which are generally accepted to represent the wild-type
channel's pore properties.[11]
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Table 2: Pharmacology of TRPML1

Compound . Concentration/
Compound Action References
Type ECsolICso

Phosphatidylinos

Endogenous itol 3,5- o
) i Activation - [10][13]
Agonist bisphosphate
(PI1(3,5)P2)
Synthetic Agonist  ML-SA1 Activation 1-20 pM [11]
Synthetic Agonist  ML-SA5 Activation ECso = 285 nM [9]
Endogenous ) ) o
Sphingosine Potentiation - [12]
Modulator
Inhibitor Sphingomyelin Inhibition 20 pM [11][12]
Phosphatidylinos
o itol 4,5- o
Inhibitor ) Inhibition 0.2 uM [11]
bisphosphate
(P1(4,5)P2)
Inhibitor Verapamil Inhibition 1uM [11]
o Lanthanum . >80% inhibition
Inhibitor Inhibition [11]
(La3*) at 100 pM
o i ) . ICs0=3.45%
Inhibitor Salinomycin Inhibition [14]
0.62 pM

Experimental Protocols
Protocol 1: Preparation of Cells and Enlargement of
Lysosomes

o Cell Culture: Culture cells (e.g., HEK293 cells stably or transiently expressing a tagged
TRPML1 construct) on glass coverslips in an appropriate growth medium. For inducible
systems, add the inducing agent (e.g., tetracycline) 24-48 hours prior to the experiment.[6][9]
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e Lysosome Enlargement: To overcome the small size of lysosomes for patch-clamping,
incubate the cultured cells with 1 uM vacuolin-1 for at least 2 hours (can be extended up to
48 hours depending on the cell type) in the cell culture incubator.[1][6][12][15] This
compound selectively increases the size of endosomes and lysosomes.

 Visualization (Optional): To aid in the identification of acidic lysosomes, briefly incubate the
cells with a vital stain like Neutral Red before starting the recording session.[1]

Protocol 2: Whole-Lysosome Patch Clamp Recording

This protocol requires significant experience with manual patch-clamp techniques.[15]
e Solution Preparation:

o Cytosolic (Pipette) Solution (pH 7.2): 140 mM K-gluconate, 4 mM NaCl, 1 mM EGTA, 2
mM Mg-ATP, 0.39 mM CaClz, 10 mM HEPES. The free Ca2* concentration should be
buffered to cytosolic levels (~100-200 nM).

o Lysosomal Lumen (Bath) Solution (pH 4.6): 140 mM NaCl, 5 mM KCI, 2 mM CaClz, 1 mM
MgClz, 10 mM MES. The acidic pH mimics the lysosomal lumen.

o Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipettes
should have a resistance of 3-5 MQ when filled with the cytosolic solution. Fire-polish the tip
of the pipette to ensure a smooth surface for sealing.[1]

¢ Lysosome Isolation:

o Transfer a coverslip with vacuolin-1 treated cells to the recording chamber on the
microscope stage, filled with the lysosomal lumen (bath) solution.

o Using a separate, sharp glass pipette (the ‘isolation pipette'), carefully approach a cell with
visibly enlarged lysosomes.[6][15]

o Mechanically rupture the plasma membrane near an enlarged lysosome to release it into
the bath solution.[1][6] The isolated lysosome should remain intact.

o Giga-seal Formation:
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o Using the fire-polished recording pipette filled with cytosolic solution, approach the isolated
lysosome.

o Apply gentle suction to form a high-resistance seal (GQ seal) between the pipette tip and
the lysosomal membrane.

o Establishing Whole-Lysosome Configuration:

o Apply a brief pulse of gentle suction to rupture the patch of lysosomal membrane within
the pipette tip.[9] This establishes the "whole-lysosome" configuration, where the pipette
solution is continuous with the lysosomal cytosol (which is now the bath solution), and the
bath solution represents the lysosomal lumen.

o In this configuration, "inward" currents represent the flow of cations out of the lysosomal
lumen into the cytosol (pipette).[11]

» Data Acquisition:
o Hold the lysosomal membrane potential at 0 mV.

o Apply voltage ramps (e.g., from -100 mV to +100 mV) or voltage steps to record baseline
currents.[9][16]

o Apply TRPML1 modulators (agonists or inhibitors) to the bath solution (representing the
cytosolic side of the channel in this configuration if the channel orientation is preserved) or
include them in the pipette solution to assess their effects on TRPML1 currents.

o Record and analyze the resulting currents using appropriate patch-clamp software.

Concluding Remarks

The whole-lysosome patch clamp technique is a powerful tool for the direct functional
characterization of TRPML1 and other lysosomal ion channels in their native environment.[1]
[17] While technically demanding, it provides invaluable insights into the channel's biophysical
properties and its modulation by endogenous ligands and pharmacological compounds. The
data generated from these experiments are critical for understanding the physiological roles of
TRPML1 and for the development of novel therapeutics targeting lysosomal dysfunction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Whole-Lysosome
Patch Clamp of TRPML1 Currents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575468#whole-lysosome-patch-clamp-for-trpml1-
currents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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